2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide
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Overview
Description
2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
The compound interacts with pancreatic lipase in a competitive manner , inhibiting its activity . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc . This interaction results in the inhibition of pancreatic lipase, thereby reducing the breakdown and absorption of dietary fats.
Biochemical Pathways
The inhibition of pancreatic lipase affects the lipid metabolism pathway . Pancreatic lipase is responsible for the hydrolysis of dietary fats into monoglycerides and free fatty acids, which can be absorbed by the intestines . By inhibiting this enzyme, the compound reduces the breakdown and absorption of fats, potentially leading to a decrease in caloric intake and weight loss .
Pharmacokinetics
The compound’s ability to inhibit pancreatic lipase in a competitive manner suggests it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of pancreatic lipase, leading to a reduction in the breakdown and absorption of dietary fats . This could potentially lead to a decrease in caloric intake and weight loss, making the compound a potential candidate for obesity treatment .
Action Environment
The stability of the protein-ligand complex in a dynamic environment was confirmed through a molecular dynamics study
Preparation Methods
The synthesis of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine, such as 2-pyrrol-1-ylphenylamine, under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through column chromatography .
Chemical Reactions Analysis
2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: Another anticoagulant with a similar mechanism of action to warfarin.
Esculetin: A natural coumarin with anti-inflammatory and antioxidant properties.
Umbelliferone: A coumarin derivative with potential anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-19(15-13-14-7-1-4-10-18(14)25-20(15)24)21-16-8-2-3-9-17(16)22-11-5-6-12-22/h1-13H,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTMCVMNLKRSJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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